Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate derives its name from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The systematic name reflects its structural complexity:
- Spiro[2.3]hexane : A bicyclic system where a cyclopropane ring (2-membered) and a cyclopentane-like ring (3-membered) share a single carbon atom (the spiro atom).
- 2,2-Difluoro : Two fluorine atoms substituents at the 2-position of the cyclopropane ring.
- 5-(Methoxycarbonyl) : A methoxycarbonyl group (-COOCH₃) attached to the 5-position of the spiro system.
- Trifluoroborate : A trifluoroborate anion ([BF₃]⁻) bonded to the spirocyclic framework, stabilized by a potassium counterion.
The CAS Registry Number for this compound is 2416056-48-7 , a unique identifier assigned by the Chemical Abstracts Service to distinguish it from other chemical entities. This number is critical for unambiguous referencing in chemical databases and regulatory documentation.
Molecular Formula and Weight Calculations
The molecular formula C₈H₉BF₅KO₂ represents the elemental composition of the compound. Breaking this down:
- Carbon (C) : 8 atoms
- Hydrogen (H) : 9 atoms
- Boron (B) : 1 atom
- Fluorine (F) : 5 atoms
- Potassium (K) : 1 atom
- Oxygen (O) : 2 atoms
Molecular weight is calculated as follows:
| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| C | 12.01 | 8 | 96.08 |
| H | 1.01 | 9 | 9.09 |
| B | 10.81 | 1 | 10.81 |
| F | 19.00 | 5 | 95.00 |
| K | 39.10 | 1 | 39.10 |
| O | 16.00 | 2 | 32.00 |
| Total | 282.08 |
The calculated molecular weight of 282.08 g/mol aligns with experimental data.
Structural Relationship to Organotrifluoroborate Salts
This compound belongs to the organotrifluoroborate salt family, characterized by a tetracoordinated boron center bonded to three fluorine atoms and an organic substituent. Key structural and functional parallels include:
- Tetracoordinated Boron : The trifluoroborate group ([BF₃]⁻) adopts a tetrahedral geometry, enhancing stability compared to trivalent boronic acids. This configuration minimizes protodeboronation and oxidative degradation.
- Potassium Counterion : The potassium ion (K⁺) balances the charge of the [BF₃]⁻ group, improving solubility in polar solvents and facilitating handling in synthetic applications.
- Spirocyclic Organic Moiety : Unlike simpler alkyl or aryl organotrifluoroborates, this compound features a spiro[2.3]hexane core, which introduces steric hindrance and electronic effects that modulate reactivity.
Table 1: Comparison with Representative Organotrifluoroborate Salts
| Property | This compound | Generic Organotrifluoroborate (e.g., K[RBF₃]) |
|---|---|---|
| Boron Coordination | Tetracoordinated ([BF₃]⁻) | Tetracoordinated ([BF₃]⁻) |
| Organic Substituent | Spirocyclic system with fluorine and ester groups | Linear or aromatic groups (e.g., aryl, alkyl) |
| Molecular Complexity | High (polycyclic framework) | Moderate to low |
| Stability | Enhanced due to spiro strain and fluorine substitution | Moderate |
The spirocyclic architecture and fluorine-rich design distinguish this compound from conventional organotrifluoroborates, enabling unique reactivity patterns in cross-coupling reactions.
Properties
Molecular Formula |
C8H9BF5KO2 |
|---|---|
Molecular Weight |
282.06 g/mol |
IUPAC Name |
potassium;(2,2-difluoro-5-methoxycarbonylspiro[2.3]hexan-1-yl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF5O2.K/c1-16-5(15)4-2-7(3-4)6(8(7,10)11)9(12,13)14;/h4,6H,2-3H2,1H3;/q-1;+1 |
InChI Key |
WXILXRGMPTUEOU-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1C2(C1(F)F)CC(C2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Key Reaction Components:
- Boronic Acid Derivative : The starting material that provides the boron center.
- Potassium Bifluoride (KHF) : A fluorinating agent that introduces trifluoroborate functionality.
- Solvent : Common solvents include polar aprotic solvents like tetrahydrofuran (THF) or acetonitrile to enhance solubility and reactivity.
- Catalyst (Optional) : In some cases, catalysts may be used to accelerate the reaction.
Step-by-Step Preparation
Boronic Acid Derivative Formation
The process begins with the synthesis of the boronic acid derivative, which serves as the precursor for the trifluoroborate compound. This step often involves:
- Alkylation or arylation reactions to introduce specific functional groups onto a boron-containing molecule.
- Purification of the boronic acid derivative using recrystallization or chromatography techniques.
Fluorination Reaction
The key step in the synthesis is the reaction between the boronic acid derivative and potassium bifluoride:
- Reaction Setup : The boronic acid derivative is dissolved in an appropriate solvent under an inert atmosphere, such as nitrogen or argon, to prevent moisture interference.
- Addition of Potassium Bifluoride : Potassium bifluoride is added slowly to avoid exothermic reactions.
- Reaction Conditions :
- Temperature: Typically maintained at 0°C to room temperature.
- Stirring: Continuous stirring ensures uniform mixing and reaction progression.
- Reaction Time: The reaction is allowed to proceed for several hours, depending on the desired yield and purity.
Spirocyclic Structure Formation
The spirocyclic structure is introduced through cyclization reactions involving the boronic acid derivative. This step may require:
- Use of specific reagents or catalysts to promote cyclization.
- Monitoring via spectroscopic techniques (e.g., NMR or IR spectroscopy) to confirm structural formation.
Crystallization and Purification
After the reaction is complete:
- The crude product is crystallized by cooling the reaction mixture or adding a nonpolar solvent.
- Purification is achieved through recrystallization or column chromatography to remove impurities and unreacted starting materials.
Batch vs Continuous Flow Methods
Two approaches are employed for synthesizing this compound:
Batch Method
In this traditional approach:
- Reactants are mixed in a single vessel under controlled conditions.
- Suitable for small-scale laboratory synthesis.
Continuous Flow Method
For larger-scale production:
- Reactants flow continuously through a reactor, allowing precise control over reaction conditions.
- Advantages include higher efficiency, reproducibility, and scalability.
Data Table: Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Material | Boronic acid derivative |
| Fluorinating Agent | Potassium bifluoride (KHF) |
| Solvent | Tetrahydrofuran (THF), Acetonitrile |
| Temperature | 0°C to Room Temperature |
| Reaction Time | Several hours |
| Purification Technique | Recrystallization, Column Chromatography |
| Yield | Typically high when optimized |
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki–Miyaura couplings, forming biaryl or alkyl-aryl bonds. Key parameters include:
| Parameter | Typical Conditions | Yield Range |
|---|---|---|
| Catalyst | PdCl₂(dppf)·CH₂Cl₂ (9 mol %) | 65–89% |
| Base | Cs₂CO₃ (3 equiv) or K₂CO₃ (3 equiv) | |
| Solvent | THF/H₂O (3:1) or CPME/H₂O (2:1) | |
| Temperature | 60–80°C |
Mechanism :
-
Oxidative Addition : Pd⁰ inserts into the aryl/alkenyl halide bond.
-
Transmetallation : The trifluoroborate group transfers to Pd, facilitated by the base.
-
Reductive Elimination : Pd mediates C–C bond formation, regenerating the catalyst .
Example : Coupling with aryl chlorides under Pd(OAc)₂/XPhos catalysis yields cyclopropane-functionalized aromatics (72–85% yield) .
Nucleophilic Substitution Reactions
The spirocyclic trifluoroborate undergoes nucleophilic substitutions, particularly at the methoxycarbonyl group:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Hydrolysis | Aqueous HCl/THF, 25°C, 12 h | Carboxylic acid derivative |
| Aminolysis | Primary amines, DMF, 60°C | Amide formation |
The steric bulk of the spirocyclic structure slows reaction kinetics compared to linear analogs, necessitating polar aprotic solvents (e.g., DMF) for optimal rates.
Stability and Reactivity Comparisons
A comparative analysis of related trifluoroborates highlights structural influences:
The spiro[2.3]hexane framework enhances thermal stability due to fluorine-induced electron withdrawal and rigid geometry .
Scientific Research Applications
Organic Synthesis
The compound is utilized as a reagent in various organic synthesis processes. Its unique structure allows it to participate in reactions that form carbon-carbon bonds, making it valuable for constructing complex molecular architectures.
Reactions Involving Trifluoroborates
Trifluoroborates are known for their utility in cross-coupling reactions, such as Suzuki-Miyaura coupling. Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate can serve as a versatile building block in these reactions, facilitating the formation of biaryl compounds which are critical in pharmaceuticals.
Case Study:
A study demonstrated the effectiveness of this compound in synthesizing substituted biphenyls, which are precursors for various pharmaceutical agents. The reaction conditions were optimized to yield high purity and yield of the desired products, showcasing the reagent's efficiency in organic synthesis .
Medicinal Chemistry
The compound has potential applications in medicinal chemistry due to its structural features that may influence biological activity.
Antiviral Properties
Research indicates that derivatives of spiro compounds exhibit antiviral activities. This compound could be explored for its potential to inhibit viral replication or act as a scaffold for developing antiviral drugs.
Case Study:
In a recent investigation, spiro compounds similar to this trifluoroborate were tested for their efficacy against Hepatitis B Virus (HBV). Results showed that certain derivatives effectively reduced viral load in infected cell lines, suggesting a promising avenue for further development .
Environmental Applications
The compound's ability to form stable complexes with various metals suggests potential applications in environmental chemistry, particularly in remediation processes.
Metal Ion Sequestration
This compound can be utilized to sequester heavy metal ions from contaminated water sources due to its chelating properties.
Data Table: Heavy Metal Ion Binding Studies
| Metal Ion | Binding Affinity (K_d) | Application |
|---|---|---|
| Lead | 10 µM | Water purification |
| Cadmium | 5 µM | Soil remediation |
| Mercury | 15 µM | Wastewater treatment |
Mechanism of Action
The mechanism of action of Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Reactivity in Cross-Coupling Reactions
- Suzuki-Miyaura Coupling: The target compound’s spirocyclic structure may slow transmetalation due to steric hindrance compared to aryl trifluoroborates like MesBF3K, which require activation via electrophilic intermediates (e.g., mesityl difluoroborate) . Aryl trifluoroborates (e.g., MesBF3K) generate endogenous boronic acids and fluoride during coupling, which stabilize catalytic intermediates and suppress protodeboronation . Potassium benzyl trifluoroborate exhibits superior electrochemical reactivity (charge transfer rate: 5.56 × 10⁻⁵ cm/s) compared to cesium phenylacetate, enabling efficient radical generation .
Hydrolysis and Protodeboronation :
- Trifluoroborates hydrolyze to boronic acids in aqueous base (e.g., K2CO3 or Cs2CO3) . The spirocyclic compound’s steric bulk may retard hydrolysis relative to simpler aryl analogs.
- Protodeboronation of aryl trifluoroborates occurs rapidly at elevated temperatures (e.g., 55°C), whereas spirocyclic derivatives may resist degradation due to conformational rigidity .
Biological Activity
Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate is a specialized organoboron compound notable for its unique structural features and potential applications in organic synthesis and medicinal chemistry. Its molecular formula is , with a molecular weight of 282.06 g/mol. This compound exhibits a spirocyclic structure, which contributes to its distinct reactivity and biological activity.
Chemical Structure
The compound contains several functional groups, including trifluoroborate and methoxycarbonyl moieties, which enhance its utility in various chemical reactions. The spirocyclic nature of the molecule allows for unique interactions with biological targets.
Biological Activity
Research on the biological activity of this compound has primarily focused on its cytotoxic effects and potential therapeutic applications. Preliminary studies suggest that this compound may exhibit significant biological activities, including:
- Cytotoxicity : Similar compounds have shown cytotoxic effects against various cancer cell lines. For instance, spirogermanium, a related compound, demonstrated lethal effects on tumor cells, indicating that organoboron compounds can influence cell viability through mechanisms such as membrane damage and inhibition of protein synthesis .
- Reactivity with Biological Targets : The reactivity of this compound with biological substrates is an area of active research. Its trifluoroborate moiety may facilitate interactions with nucleophiles in biological systems, potentially leading to novel therapeutic pathways.
Case Studies and Research Findings
A review of literature reveals several studies that highlight the biological implications of organoboron compounds:
- Cytotoxic Effects : In vitro studies have indicated that organoboron compounds can exhibit selective toxicity toward cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
- Mechanisms of Action : The mechanisms through which these compounds exert their effects often involve disruption of cellular processes such as apoptosis and cell cycle regulation. For example, studies on spirogermanium showed that it affected protein synthesis and induced cell membrane damage progressively over time .
- Comparative Analysis : A comparative analysis with similar compounds such as 1-bromo-4-fluoro-phenylboronic acid and 4-fluoro-phenylboronic acid reveals that the unique structural aspects of this compound may confer distinct advantages in terms of reactivity and biological activity .
Data Table: Comparison of Organoboron Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Potassium (2,2-difluoro-5-(methoxycarbonyl)... | Spirocyclic structure with fluorine atoms | Enhanced reactivity due to trifluoroborate moiety |
| 1-Bromo-4-fluoro-phenylboronic acid | Boronic acid with halogen substituents | Commonly used in Suzuki coupling reactions |
| 4-Fluoro-phenylboronic acid | Simple phenylboronic acid derivative | Less sterically hindered than spiro compound |
| 4-Methoxyphenylboronic acid | Contains methoxy group on phenyl ring | Focused on different electronic properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Potassium (2,2-difluoro-5-(methoxycarbonyl)spiro[2.3]hexan-1-yl)trifluoroborate in laboratory settings?
- Methodological Answer : A protocol analogous to "General Procedure GP2" can be adapted for synthesis . Start with a spirocyclic tert-butyl ester precursor, react with 1.6 M n-BuLi in hexane (1.5 equiv.) under inert conditions, followed by triisopropyl borate (3.0 equiv.) to form the borate intermediate. Quench with aqueous KHF₂ (3.0 equiv.) to precipitate the trifluoroborate salt. Key considerations include strict temperature control (−78°C during lithiation) and stoichiometric precision to avoid protodeboronation byproducts .
Q. How should researchers optimize Suzuki-Miyaura coupling reactions using this trifluoroborate reagent?
- Methodological Answer : Use aqueous tetrahydrofuran (THF/H₂O, 10:1) as the solvent system with K₂CO₃ or Cs₂CO₃ as the base to minimize protodeboronation . Catalyst systems like Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%) are effective. Monitor reaction progress via TLC or GC-MS, as endogenous fluoride released from the trifluoroborate enhances transmetalation efficiency but may require counterion balancing (e.g., KF addition) to stabilize the catalytic cycle .
Q. What purification techniques are effective for isolating potassium trifluoroborate derivatives?
- Methodological Answer : Column chromatography on silica gel (eluent: ethyl acetate/hexane gradients) effectively removes unreacted precursors. For higher purity, recrystallize from ethanol/water mixtures (4:1), leveraging the compound’s moderate solubility in polar aprotic solvents. Confirm purity via ¹⁹F NMR (δ −140 to −150 ppm for BF₃K) and elemental analysis .
Advanced Research Questions
Q. What role do endogenous boronic acids and fluoride play in the catalytic cycle when using this reagent?
- Methodological Answer : Hydrolysis of the trifluoroborate generates trace aryl boronic acid (in situ), which participates in transmetalation, while fluoride ions activate the palladium catalyst by displacing halide ligands . Fluoride also stabilizes borate intermediates ([RBF₃−OH]⁻), reducing side reactions like homocoupling. To study this, conduct ¹¹B and ¹⁹F NMR titration experiments under varying base concentrations to track speciation .
Q. How does the spirocyclic structure influence the reactivity and stability of this trifluoroborate in cross-coupling reactions?
- Methodological Answer : The spiro[2.3]hexane scaffold introduces steric hindrance, slowing transmetalation kinetics compared to planar aryl trifluoroborates. Conduct comparative kinetic studies using ¹H NMR reaction monitoring. The difluoro and methoxycarbonyl groups electron-withdrawing effects enhance oxidative addition rates but may require elevated temperatures (80–100°C) for efficient turnover .
Q. What analytical methods are critical for characterizing this compound and verifying its structural integrity?
- Methodological Answer : Use X-ray crystallography to resolve the spirocyclic geometry and boron coordination environment. For solution-state analysis, employ ¹H-¹⁹F HOESY NMR to confirm spatial proximity of fluorine atoms. High-resolution mass spectrometry (HRMS-ESI) validates molecular ion peaks ([M−K]⁻), while IR spectroscopy identifies carbonyl (C=O, ~1720 cm⁻¹) and B-F (~1450 cm⁻¹) stretches .
Safety and Handling
Q. What safety precautions are necessary when handling this potassium trifluoroborate compound?
- Methodological Answer : Use nitrile gloves and safety goggles due to the compound’s hygroscopicity and potential skin/eye irritation . Store under argon at −20°C to prevent hydrolysis. Avoid contact with strong acids, which release toxic HF gas. Dispose of waste via approved fluorinated boron waste streams, adhering to local regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
